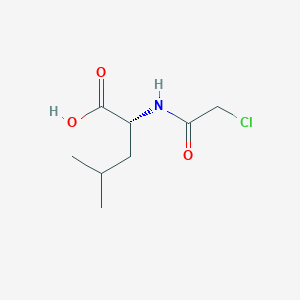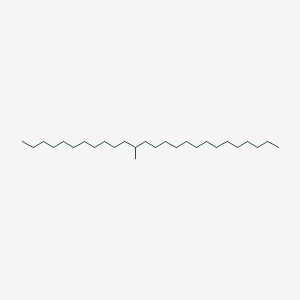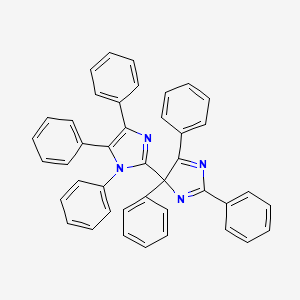![molecular formula C16H15NO4 B14487912 2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid CAS No. 63504-70-1](/img/structure/B14487912.png)
2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core substituted with a methyl group and a nitrophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a methyl-substituted benzoic acid, followed by further functional group modifications. For instance, the nitration of 2-methylbenzoic acid can be achieved using a mixture of nitric acid and sulfuric acid, leading to the formation of 2-methyl-3-nitrobenzoic acid . This intermediate can then undergo a Friedel-Crafts alkylation reaction with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the carboxylic acid group.
Substituted aromatic compounds: Formed by nucleophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-nitrobenzoic acid: Similar structure but lacks the additional methyl group on the phenyl ring.
3-Nitro-o-toluic acid: Another name for 2-Methyl-3-nitrobenzoic acid.
Methyl 2-methyl-3-nitrobenzoate: An ester derivative of 2-Methyl-3-nitrobenzoic acid.
Uniqueness
2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid is unique due to the presence of both a nitrophenylmethyl group and a methyl group on the benzoic acid core. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
63504-70-1 |
|---|---|
Formule moléculaire |
C16H15NO4 |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
2-methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-10-5-3-7-13(15(10)17(20)21)9-12-6-4-8-14(11(12)2)16(18)19/h3-8H,9H2,1-2H3,(H,18,19) |
Clé InChI |
DQFMBHXMXBLNGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CC2=C(C(=CC=C2)C(=O)O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



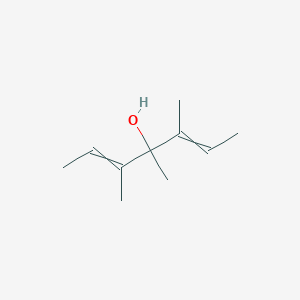
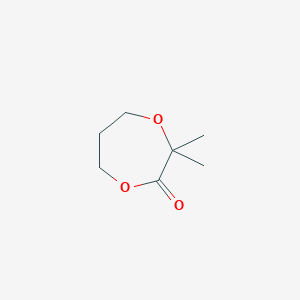
![1-[Dibutyl(chloro)stannyl]butan-2-ol](/img/structure/B14487850.png)
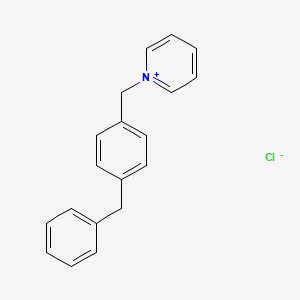
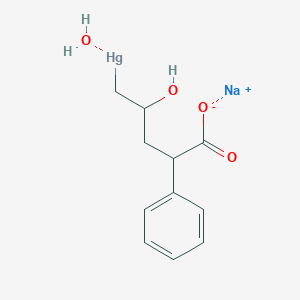
![Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French]](/img/structure/B14487868.png)
![S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate](/img/structure/B14487881.png)
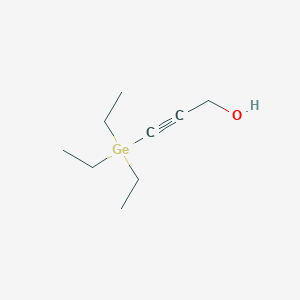
![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)
![4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14487902.png)
